molecular formula C23H28ClN7O2 B2381406 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923166-26-1

8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2381406
CAS No.: 923166-26-1
M. Wt: 469.97
InChI Key: VWMBONGOXRLNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule that features a combination of piperazine, chlorobenzyl, and imidazopurine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the imidazopurine ring.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, potentially converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, while the imidazopurine core may interact with nucleic acid structures. These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lies in its combination of structural features, which confer specific biological activities not commonly found in other piperazine derivatives. Its potential for anti-tubercular activity and interaction with multiple biological targets make it a valuable compound for further research and development .

Properties

IUPAC Name

6-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)13-12-28-8-10-29(11-9-28)14-17-6-4-5-7-18(17)24/h4-7H,8-14H2,1-3H3,(H,26,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMBONGOXRLNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=CC=C5Cl)N(C(=O)NC3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.